alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI)
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Overview
Description
Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt (9CI) is a chemical compound with the molecular formula C5H12O11P2Na4. It is a derivative of ribose, a five-carbon sugar, where the hydroxyl groups at positions 1 and 5 are replaced by phosphate groups. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of ribose. The process begins with the protection of the hydroxyl groups of ribose, followed by selective phosphorylation at positions 1 and 5. The final step involves deprotection and conversion to the tetrasodium salt form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include ribonic acid derivatives, dephosphorylated ribose, and substituted ribose derivatives .
Scientific Research Applications
Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of various biochemical products and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and energy metabolism. The compound’s phosphate groups are crucial for its activity, as they participate in phosphorylation and dephosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Ribose 1,5-bisphosphate: Similar structure but without the tetrasodium salt form.
Fructofuranose: Another sugar derivative with different functional groups.
5-O-phosphono-alpha-D-ribofuranosyl diphosphate: Involved in similar biochemical pathways .
Uniqueness
Alpha-D-Ribofuranose, 1,5-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific phosphorylation pattern and the presence of tetrasodium ions. This makes it particularly useful in studies involving phosphate metabolism and enzyme interactions .
Properties
IUPAC Name |
tetrasodium;[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O11P2.4Na/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13;;;;/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFWTMOJJPOTG-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na4O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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